molecular formula C13H14N6O B016644 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine CAS No. 674799-96-3

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

Cat. No.: B016644
CAS No.: 674799-96-3
M. Wt: 270.29 g/mol
InChI Key: UINSGVKWAFJDPI-UHFFFAOYSA-N
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Description

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine, also known as 2-Amino-6-(4-aminomethyl)benzyloxypurine, is a compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a benzyl group through an oxygen atom. The presence of both amino and benzyl groups makes it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine typically involves the reaction of a purine derivative with a benzyl halide in the presence of a base. One common method includes the use of 2,6-dichloropurine as the starting material, which undergoes nucleophilic substitution with 4-(aminomethyl)benzyl alcohol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to therapeutic effects in the case of drug applications .

Comparison with Similar Compounds

Uniqueness: 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine is unique due to its specific purine base structure, which allows for distinct interactions with biological targets compared to other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications .

Properties

IUPAC Name

6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINSGVKWAFJDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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